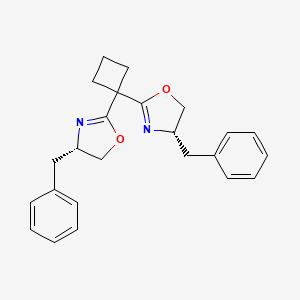

(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Description

The target compound, (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) (CAS: 2172801-78-2), is a chiral bisoxazole featuring a cyclobutane core and benzyl substituents. Its molecular formula is C₂₆H₂₈N₂O₂ (predicted), with applications in asymmetric catalysis, particularly as a chiral ligand in transition-metal complexes .

Properties

IUPAC Name |

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPOBVNUFCEBHH-SFTDATJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a compound belonging to the oxazole family, which has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 374.47 g/mol

- CAS Number : 298693-02-4

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. For instance, compounds similar to (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) have shown effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.03 - 0.5 μg/mL |

| Cryptococcus neoformans | 0.25 - 2 μg/mL |

| Aspergillus fumigatus | 0.25 - 2 μg/mL |

These findings suggest a broad-spectrum antifungal activity which is crucial in treating opportunistic infections.

Cytotoxicity

In vitro studies have demonstrated that compounds related to (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibit cytotoxic effects on cancer cell lines. For example:

| Cell Line | Cytotoxicity Observed |

|---|---|

| MCF7 (breast cancer) | Moderate cytotoxicity |

| A549 (lung cancer) | Mild cytotoxicity |

The cytotoxic effects vary significantly depending on the structural modifications of the oxazole derivatives.

Study on Antifungal Properties

A study published in Elsevier Masson evaluated a series of oxazole derivatives for their antifungal activity against Candida albicans and other pathogens. The results showed that certain modifications in the side chains significantly enhanced the antifungal potency while maintaining low toxicity levels in human cell lines .

Pharmacokinetics and Metabolism

Another research focused on the pharmacokinetic profile of oxazole derivatives found that compounds like A31 and A33 exhibited high metabolic stability with half-lives exceeding 80 minutes in human liver microsomes. This suggests potential for further development as therapeutic agents with favorable pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

(a) Cyclopropane Analogs

- Example: (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS: Not provided) Structure: Cyclopropane core with tert-butyl substituents. Synthesis: Prepared via n-BuLi-mediated coupling in THF at -78°C, yielding 71% as a white solid . However, tert-butyl groups provide greater steric bulk than benzyl, influencing enantioselectivity in asymmetric reactions .

(b) Cyclopentane Analogs

- Example: (4R,4′R)-2,2′-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole] (CAS: 298693-03-5) Structure: Cyclopentane core with tert-butyl groups. Properties: Stored at 0–6°C, indicating sensitivity to thermal degradation. Molecular weight: 320.46 .

Substituent Variations

(a) Benzyl vs. tert-Butyl Groups

- Benzyl-Substituted Compounds :

- tert-Butyl-Substituted Compounds :

(b) Isopropyl-Substituted Analogs

- Example: (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS: 2328084-26-8). Properties: Molecular weight 278.4; stored under inert gas at 2–8°C .

Preparation Methods

Synthesis of Chiral Amido Alcohol Precursors

The synthesis begins with the preparation of enantiomerically pure amido alcohols. These precursors are derived from (1S,2S)-1,2-diaminocyclobutane-1,2-dicarboxylic acid and benzyl-substituted β-amino alcohols. Key steps include:

-

Acylation : Reacting cyclobutane-1,1-dicarbonyl chloride with (S)-2-amino-3-phenylpropan-1-ol in dichloromethane at −20°C yields the amido alcohol intermediate .

-

Stereochemical Control : The (4S,4'S) configuration is enforced by using (S)-configured β-amino alcohols, which direct the cyclization stereochemistry via hydrogen-bonding interactions .

Cyclization to Bis(oxazoline) Core

The amido alcohol undergoes cyclization to form the bis(oxazoline) scaffold. This step is critical for establishing the strained cyclobutane bridge and chiral centers:

-

Reagents : Methanesulfonyl chloride (MsCl) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane at 0°C .

-

Mechanism : MsCl activates the hydroxyl groups, facilitating intramolecular nucleophilic attack by the amine to form oxazoline rings (Figure 1) .

-

Reaction Conditions :

Purification and Enantiomeric Enrichment

Crude product purification ensures high enantiomeric excess (ee):

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4 → 1:2 gradient) removes diastereomeric impurities .

-

Recrystallization : Ethanol/water (3:1) at −20°C enhances ee to >99% .

-

Analytical Validation :

Industrial-Scale Production

Scalable synthesis requires optimization for cost and efficiency:

-

Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours by enhancing heat/mass transfer .

-

Catalyst Recycling : Immobilized MsCl on polystyrene resins reduces waste .

-

Quality Control :

Parameter Specification Purity (HPLC) ≥97% Residual Solvents <50 ppm Heavy Metals <10 ppm

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies:

| Method | Starting Material | Cyclization Agent | Yield (%) | ee (%) |

|---|---|---|---|---|

| MsCl/DMAP | Amido alcohol | MsCl | 78 | 99 |

| TFAA/Et3N | Diamine | TFAA | 65 | 95 |

| Continuous Flow | β-Amino alcohol | MsCl | 82 | 98 |

Challenges and Innovations

-

Diastereomer Separation : The 1,1-cyclopropane bridge induces diastereotopic proton splitting in NMR, complicating analysis .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields but require stringent drying to prevent hydrolysis .

-

Recent Advances : Photoflow reactors enable [2+2] cycloadditions for cyclobutane formation at 254 nm, though applicability to bis(oxazolines) remains experimental .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole), and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis often involves multi-component coupling reactions mediated by transition metals. For example, zirconium or palladium catalysts enable cyclization and bond reorganization. A critical step is the activation of strained silacyclopropane intermediates, where steric effects from substituents (e.g., benzyl groups) dictate reaction pathways. Solvent choice (e.g., DMSO or ethanol), reflux duration, and stoichiometric control of nitriles or alkynes are pivotal for yield optimization . Stereochemical outcomes depend on chiral ligands or pre-existing stereocenters in precursors, as seen in analogous oxazole syntheses .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

- Methodology : Chiral HPLC or capillary electrophoresis paired with polarimetric detection is standard for enantiomeric excess determination. X-ray crystallography provides definitive confirmation of absolute configuration, especially for crystalline derivatives. NMR spectroscopy (e.g., , , and NOESY) identifies diastereomeric splitting and spatial arrangements of the cyclobutane core and benzyl substituents .

Q. What strategies mitigate steric hindrance during the formation of the cyclobutane core?

- Methodology : Bulky substituents (e.g., benzyl groups) require tailored catalysts. For instance, palladium or rhodium complexes with flexible coordination sites promote selective Si–C or C–C bond cleavage/reorganization. Stepwise reactions, such as pre-forming oxazole rings before cyclobutane closure, reduce steric clashes. Computational modeling (DFT) can predict feasible pathways .

Advanced Research Questions

Q. How do transition metals like palladium or rhodium mediate catalytic cycles in the formation of the cyclobutane ring?

- Methodology : Palladium catalyzes silylene transfer via oxidative addition into Si–C bonds, followed by migratory insertion into alkynes or nitriles. Rhodium facilitates milder C(sp)–Si bond activation through σ-bond metathesis, enabling benzosilole formation. Mechanistic studies (kinetic isotope effects, trapping intermediates) reveal distinct pathways for metals like Cu (transmetallation) vs. Ag (direct coordination) .

Q. Can multi-component reactions introduce functional diversity into the oxazole rings without compromising the cyclobutane scaffold?

- Methodology : Yes. Zirconocene-mediated coupling of Si-tethered diynes with nitriles allows simultaneous incorporation of three components (e.g., nitriles, alkynes, azides) into pyrrolo-pyridine derivatives. Steric hindrance from tert-butyl or isopropyl groups can halt reactions at intermediate stages, enabling isolation of functionalized intermediates .

Q. What contradictions exist in reported catalytic systems for analogous silacycle formations, and how can they be resolved?

- Methodology : Silver catalysts dominate silylene transfer to form silacyclobutanes, while palladium favors C–C bond insertion. Contradictions arise in substrate scope—e.g., silver struggles with electron-deficient alkynes. Hybrid systems (e.g., Ag/Zn) or dual-catalyst approaches reconcile these limitations. Comparative kinetic studies under standardized conditions are essential .

Q. How does the benzyl substituent influence the compound’s reactivity in heterocyclic transformations compared to alkyl analogs?

- Methodology : Benzyl groups enhance π-π stacking in intermediates, stabilizing transition states in cycloadditions. However, they increase steric demand, slowing nucleophilic attacks. Comparative studies with isopropyl analogs (e.g., via Hammett plots) quantify electronic vs. steric effects. Benzyl derivatives show higher selectivity in Diels-Alder reactions but lower yields in SNAr substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.